molecular formula C16H31NO B8677303 1-Decylazepan-2-one CAS No. 59746-39-3

1-Decylazepan-2-one

Cat. No.: B8677303
CAS No.: 59746-39-3
M. Wt: 253.42 g/mol
InChI Key: PCEPYENXHJPCEF-UHFFFAOYSA-N
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Description

1-Decylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring a decyl (C₁₀H₂₁) substituent. Lactams, characterized by their cyclic amide structures, are pivotal in pharmaceutical and material science due to their stability and functional versatility. The decyl chain confers lipophilicity, enhancing solubility in organic solvents and influencing interactions with hydrophobic environments.

Properties

CAS No.

59746-39-3

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

1-decylazepan-2-one

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16(17)18/h2-15H2,1H3

InChI Key

PCEPYENXHJPCEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituent Effects :

  • This compound and Methylclonazepam share a seven-membered lactam core. However, Methylclonazepam’s aromatic and electron-withdrawing groups (nitro, chlorophenyl) enhance its binding to GABAₐ receptors, unlike the aliphatic decyl chain in this compound, which likely prioritizes hydrophobic interactions .
  • Deschloroclozapine, a tricyclic compound with a six-membered lactam, demonstrates the role of fused ring systems in modulating central nervous system (CNS) activity, though its toxicological profile remains understudied .

In contrast, Methylclonazepam’s polar nitro group reduces logP (~2.5), balancing bioavailability and metabolic stability .

Applications: Methylclonazepam is clinically utilized for its psychotropic effects, whereas this compound’s applications are speculative, possibly serving as a surfactant or polymer modifier due to its amphiphilic structure.

Research Findings and Limitations

  • Toxicological Data : Deschloroclozapine lacks comprehensive toxicological studies, emphasizing the need for caution in handling . For this compound, analogous aliphatic lactams (e.g., caprolactam) show low acute toxicity but may irritate mucous membranes.
  • Synthetic routes for this compound likely involve ring-closing reactions of decyl-substituted aminocarboxylic acids, though yield optimization remains unverified.

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